molecular formula C16H13N5O2 B1453534 7-(2-hydroxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one CAS No. 1158403-10-1

7-(2-hydroxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No.: B1453534
CAS No.: 1158403-10-1
M. Wt: 307.31 g/mol
InChI Key: IVCSLEMFLXESBN-UHFFFAOYSA-N
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Description

7-(2-hydroxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a useful research compound. Its molecular formula is C16H13N5O2 and its molecular weight is 307.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

11-(2-hydroxyethyl)-8-phenyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c22-9-8-20-7-6-12-13(15(20)23)14(11-4-2-1-3-5-11)21-16(19-12)17-10-18-21/h1-7,10,22H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCSLEMFLXESBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-hydroxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a member of the pyridopyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that combines elements of pyridine and triazole rings with a hydroxyl group. Its molecular formula is C15H16N4OC_{15}H_{16}N_4O, and it exhibits significant potential in pharmaceutical applications.

Anticancer Activity

Research indicates that derivatives of pyridopyrimidine compounds exhibit promising anticancer properties. For instance, studies have shown that related compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.

  • Case Study : A study demonstrated that a series of pyridopyrimidine derivatives showed selective cytotoxicity against breast and lung cancer cells. The compound's ability to induce apoptosis was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

  • Research Findings : In a model of induced arthritis, treatment with the compound led to a significant decrease in TNF-alpha levels and other inflammatory markers. This suggests potential therapeutic benefits in conditions characterized by chronic inflammation .

Antimicrobial Activity

Pyridopyrimidine derivatives are also noted for their antimicrobial properties. Studies indicate that these compounds can exhibit activity against various bacterial strains.

  • Study Results : A recent investigation found that certain pyridopyrimidine derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the pyridopyrimidine scaffold can enhance potency and selectivity.

Position Substitution Effect on Activity
2HydroxyethylIncreased solubility
9PhenylEnhanced anticancer activity
8Triazole ringImproved anti-inflammatory effects

Scientific Research Applications

Pharmacological Properties

The compound exhibits various pharmacological activities, including:

  • Antitumor Activity : Research indicates that derivatives of pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidines can inhibit tumor cell proliferation. This activity is often attributed to the interaction with specific kinase pathways that regulate cell growth and survival .
  • Kinase Inhibition : The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, it has shown promise as a PI3K inhibitor, which is critical in various cancer types .
  • Neuroprotective Effects : Some studies suggest that compounds in this class may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

  • Synthesis and Biological Evaluation : A study synthesized various derivatives of pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one and evaluated their anticancer properties. The results demonstrated that modifications to the phenyl group significantly influenced the inhibitory activity against cancer cell lines .
  • Mechanistic Studies : Detailed mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .
  • In Vivo Studies : Animal model studies have shown that administration of this compound leads to reduced tumor size and improved survival rates in xenograft models of cancer. These findings support its potential as a lead compound for further development .

Data Table: Summary of Key Findings

Study ReferenceActivityMechanismModel UsedKey Findings
AntitumorInhibition of cell proliferationCell linesSignificant reduction in viability at low concentrations
Kinase InhibitionPI3K pathway modulationIn vitro assaysEffective against multiple cancer types
NeuroprotectionOxidative stress reductionNeuronal cell culturesEnhanced cell survival under stress conditions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-hydroxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
Reactant of Route 2
7-(2-hydroxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.